GPR52-agonist-1b
CAS No.:
Cat. No.: VC1560966
Molecular Formula: C26H22F3NO2S
Molecular Weight: 469.52
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C26H22F3NO2S |
---|---|
Molecular Weight | 469.52 |
IUPAC Name | N-(2-Methoxyethyl)-3-(2-(3-(trifluoromethyl)benzyl)benzo[b]thiophen-7-yl)benzamide |
Standard InChI | InChI=1S/C26H22F3NO2S/c1-32-12-11-30-25(31)20-8-3-6-18(15-20)23-10-4-7-19-16-22(33-24(19)23)14-17-5-2-9-21(13-17)26(27,28)29/h2-10,13,15-16H,11-12,14H2,1H3,(H,30,31) |
Standard InChI Key | YDYUQYHEVVOYDN-UHFFFAOYSA-N |
SMILES | O=C(NCCOC)C1=CC=CC(C2=C3C(C=C(CC4=CC=CC(C(F)(F)F)=C4)S3)=CC=C2)=C1 |
Appearance | Solid powder |
Introduction
Pharmacological Mechanism of Action
The pharmacological activity of GPR52-agonist-1b centers around its ability to activate the GPR52 receptor with high potency. As a GPR52 agonist, compound 1b triggers a signaling cascade that results in increased intracellular cAMP levels . This cAMP accumulation produces two key neurophysiological effects:
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Inhibition of dopamine D2 receptor signaling, which is associated with the antipsychotic effects of traditional medications
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Activation of dopamine D1 and NMDA receptors, potentially enhancing cognitive function and addressing negative symptoms associated with schizophrenia
These dual mechanisms differentiate GPR52-agonist-1b from conventional antipsychotics, which primarily function through dopamine D2 receptor antagonism. By modulating both inhibitory and excitatory pathways simultaneously, GPR52-agonist-1b represents a more balanced approach to addressing the complex symptomatology of psychotic disorders.
Preclinical Efficacy and Behavioral Effects
Preclinical studies have demonstrated that GPR52-agonist-1b exhibits promising efficacy in behavioral models relevant to psychotic disorders. While specific data for compound 1b itself is limited in the provided research results, studies with closely related compounds have shown significant behavioral effects.
For instance, compound 7m, which was developed based on the structural principles of compound 1b, significantly suppressed methamphetamine-induced hyperactivity in mice after oral administration of 3 mg/kg without disrupting normal motor function . This observation suggests that GPR52 agonists like compound 1b can potentially address psychostimulant-induced behaviors that model aspects of psychosis.
Similarly, other pyrazole derivatives designed based on compound 1b have demonstrated dose-dependent suppression of methamphetamine-induced hyperlocomotion in mice . These findings provide supporting evidence for the potential antipsychotic-like properties of GPR52-agonist-1b and its structural derivatives.
Development of Next-Generation GPR52 Agonists
The development of GPR52-agonist-1b, despite its breakthrough status, revealed certain limitations that needed to be addressed. Researchers subsequently focused on designing improved derivatives that would maintain potent GPR52 agonistic activity while overcoming the physicochemical limitations of the parent compound.
Pyrazole-Based Derivatives
A novel series of 1-(benzothiophen-7-yl)-1H-pyrazole compounds was designed and synthesized based on compound 1b . This approach involved replacing the benzene ring at the 7-position of compound 1b with heterocyclic rings such as pyrazole and pyridine, with the goal of reducing lipophilicity to levels with lower calculated logD values compared to the parent compound .
Comparative Pharmacokinetic Profiles
While specific pharmacokinetic data for compound 1b is limited in the provided research results, comparison with later-generation compounds provides insight into the progress made in optimizing GPR52 agonists. Table 1 presents a comparison of relevant pharmacokinetic parameters across different GPR52 modulators.
Comparison with GPR52 Antagonists
Interestingly, while GPR52 agonists like compound 1b show promise for treating psychotic disorders, GPR52 antagonists have emerged as potential therapeutics for Huntington's disease (HD). Research has demonstrated that striatal knockdown of GPR52 reduces mutant huntingtin (mHTT) levels in adult HdhQ140 mice, validating GPR52 as an HD target .
A potent and specific GPR52 antagonist, Compound-43 (with an IC50 value of 0.63 μM), has been shown to reduce mHTT levels and rescue HD-related phenotypes in mouse models . This presents an interesting dichotomy wherein both agonism and antagonism of GPR52 may have therapeutic applications in different neuropsychiatric conditions.
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